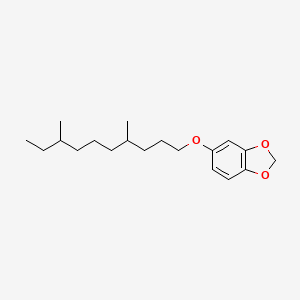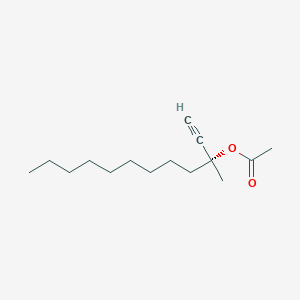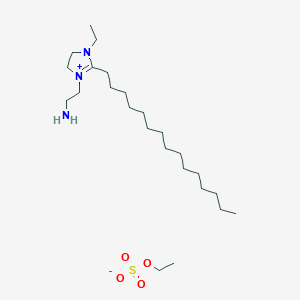
1-(2-Aminoethyl)-3-ethyl-4,5-dihydro-2-pentadecyl-1H-imidazolium ethyl sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Aminoethyl)-3-ethyl-4,5-dihydro-2-pentadecyl-1H-imidazolium ethyl sulphate is a synthetic organic compound belonging to the class of imidazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, featuring a long alkyl chain and an imidazolium core, imparts it with distinct physicochemical properties.
Méthodes De Préparation
The synthesis of 1-(2-Aminoethyl)-3-ethyl-4,5-dihydro-2-pentadecyl-1H-imidazolium ethyl sulphate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminoethylamine, ethyl bromide, and pentadecylamine.
Formation of Imidazolium Core: The imidazolium core is formed through a cyclization reaction involving 2-aminoethylamine and ethyl bromide under controlled conditions.
Alkylation: The resulting imidazolium intermediate is then alkylated with pentadecylamine to introduce the long alkyl chain.
Sulphation: Finally, the compound is treated with ethyl sulphate to form the desired this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Analyse Des Réactions Chimiques
1-(2-Aminoethyl)-3-ethyl-4,5-dihydro-2-pentadecyl-1H-imidazolium ethyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazolium oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced imidazolium derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides, leading to the formation of substituted imidazolium compounds.
Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium or platinum. Major products formed from these reactions include various imidazolium derivatives with modified functional groups.
Applications De Recherche Scientifique
1-(2-Aminoethyl)-3-ethyl-4,5-dihydro-2-pentadecyl-1H-imidazolium ethyl sulphate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation and polymerization.
Biology: It is employed in the study of biological membranes and as a model compound for investigating the interactions of imidazolium salts with biomolecules.
Industry: It is used as a surfactant and emulsifier in the formulation of detergents, cosmetics, and personal care products.
Mécanisme D'action
The mechanism of action of 1-(2-Aminoethyl)-3-ethyl-4,5-dihydro-2-pentadecyl-1H-imidazolium ethyl sulphate involves its interaction with molecular targets such as enzymes, receptors, and cell membranes. The imidazolium core can interact with negatively charged sites on biomolecules, leading to changes in their structure and function. The long alkyl chain enhances the compound’s ability to penetrate lipid bilayers, facilitating its interaction with intracellular targets.
Comparaison Avec Des Composés Similaires
1-(2-Aminoethyl)-3-ethyl-4,5-dihydro-2-pentadecyl-1H-imidazolium ethyl sulphate can be compared with other similar compounds, such as:
1-(2-Aminoethyl)-3-ethyl-4,5-dihydro-2-henicosyl-1H-imidazolium ethyl sulphate: This compound has a longer alkyl chain, which may result in different physicochemical properties and biological activities.
1-(2-Aminoethyl)-3-ethyl-4,5-dihydro-2-decyl-1H-imidazolium ethyl sulphate: This compound has a shorter alkyl chain, which may affect its solubility and interaction with biomolecules.
1-(2-Aminoethyl)-3-ethyl-4,5-dihydro-2-pentadecyl-1H-imidazolium chloride: This compound has a different counterion (chloride instead of ethyl sulphate), which may influence its stability and reactivity.
The uniqueness of this compound lies in its specific combination of the imidazolium core, long alkyl chain, and ethyl sulphate counterion, which imparts it with distinct properties and applications.
Propriétés
Numéro CAS |
93783-51-8 |
|---|---|
Formule moléculaire |
C24H51N3O4S |
Poids moléculaire |
477.7 g/mol |
Nom IUPAC |
2-(3-ethyl-2-pentadecyl-4,5-dihydroimidazol-1-ium-1-yl)ethanamine;ethyl sulfate |
InChI |
InChI=1S/C22H46N3.C2H6O4S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-22-24(4-2)20-21-25(22)19-18-23;1-2-6-7(3,4)5/h3-21,23H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
Clé InChI |
LJNYERUDKWRFQN-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCC1=[N+](CCN1CC)CCN.CCOS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



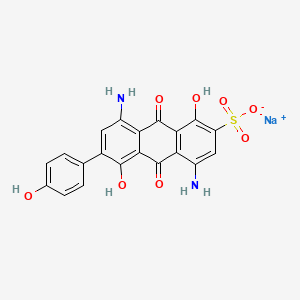
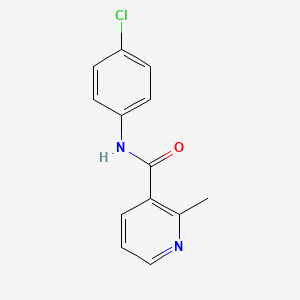
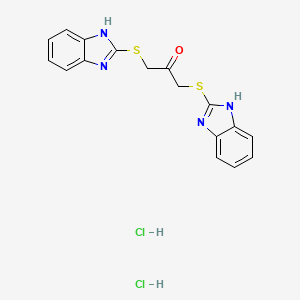
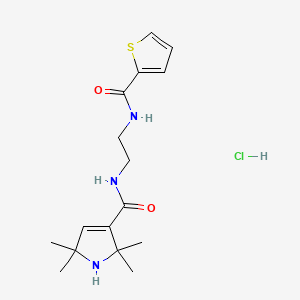
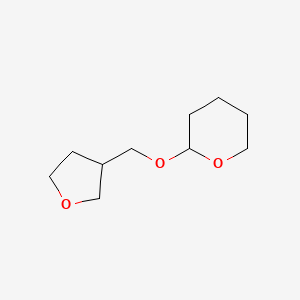

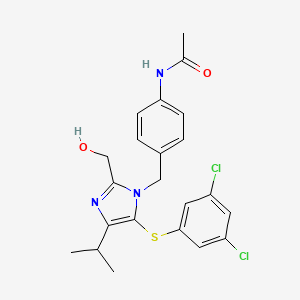
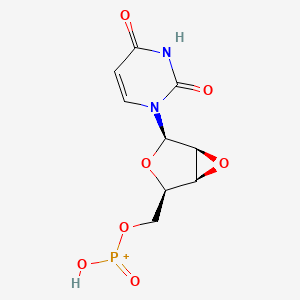
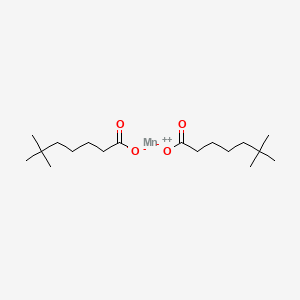

![N-[2-[[(1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-YL)acetyl]thio]-1-oxopropyl]glycine](/img/structure/B15182317.png)
